Ditetradecenyl hydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecenyl hydrogen phosphate typically involves the reaction of tetradecenyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate tetradecenyl phosphorodichloridate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
similar compounds are often produced using large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ditetradecenyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates and phosphoric acids.
Reduction: Reduction reactions can convert this compound into phosphites.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various phosphates, phosphoric acids, and substituted phosphates .
Scientific Research Applications
Ditetradecenyl hydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential role in biological systems, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of ditetradecenyl hydrogen phosphate involves its ability to act as a hydrogen atom transfer (HAT) agent. This allows it to participate in the functionalization of C(sp3)–H bonds, which is a crucial step in many organic synthesis reactions. The compound generates phosphate radicals that facilitate these transformations .
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound used in solvent extraction of metals.
Dihexadecyl hydrogen phosphate: Used in the modification of carbon nanotubes for sensor applications.
Uniqueness
Ditetradecenyl hydrogen phosphate is unique due to its specific molecular structure, which imparts distinct reactivity and functionalization capabilities compared to other organophosphorus compounds. Its ability to act as a HAT agent makes it particularly valuable in organic synthesis .
Properties
CAS No. |
64509-06-4 |
---|---|
Molecular Formula |
C28H55O4P |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
bis[(E)-tetradec-1-enyl] hydrogen phosphate |
InChI |
InChI=1S/C28H55O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3,(H,29,30)/b27-25+,28-26+ |
InChI Key |
XKSJRFAHLKESRD-NBHCHVEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/OP(=O)(O/C=C/CCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCC=COP(=O)(O)OC=CCCCCCCCCCCCC |
Origin of Product |
United States |
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